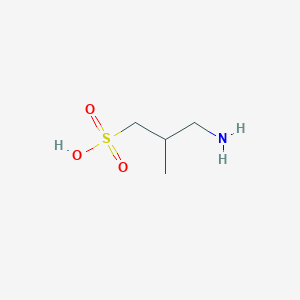
1-Propanesulfonic acid, 3-amino-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3-amino-2-methyl- is a sulfonic acid derivative with the molecular formula C4H11NO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both an amino group and a sulfonic acid group, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propanesulfonic acid, 3-amino-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-methylpropane-1-sulfonic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-propanesulfonic acid, 3-amino-2-methyl- often involves large-scale chemical processes. These processes are designed to optimize the yield and minimize the production costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanesulfonic acid, 3-amino-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions include sulfonate salts, substituted amines, and various sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3-amino-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals, including surfactants and catalysts.
Wirkmechanismus
The mechanism of action of 1-propanesulfonic acid, 3-amino-2-methyl- involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound binds to amyloid beta proteins, preventing their aggregation and subsequent plaque formation in the brain. This interaction is crucial for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-propanesulfonic acid (Homotaurine): Known for its neurological effects and potential use in treating Alzheimer’s disease.
2-Aminoethylphosphonic acid: Used in various biochemical applications.
Aminomethanesulfonic acid: Utilized in organic synthesis and as a buffering agent.
Uniqueness: 1-Propanesulfonic acid, 3-amino-2-methyl- stands out due to its unique combination of an amino group and a sulfonic acid group, which allows it to participate in a wide range of chemical reactions. Its potential therapeutic applications, particularly in neurodegenerative diseases, further highlight its significance .
Eigenschaften
CAS-Nummer |
90484-82-5 |
|---|---|
Molekularformel |
C4H11NO3S |
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
3-amino-2-methylpropane-1-sulfonic acid |
InChI |
InChI=1S/C4H11NO3S/c1-4(2-5)3-9(6,7)8/h4H,2-3,5H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
HVGIUNGSUCQGDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


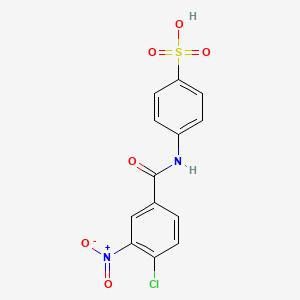

![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)

![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
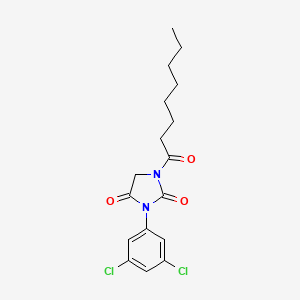

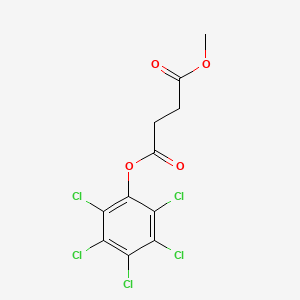
![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
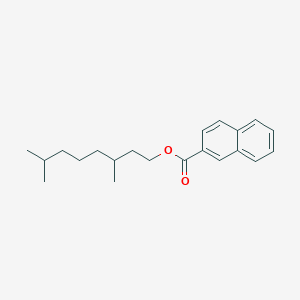
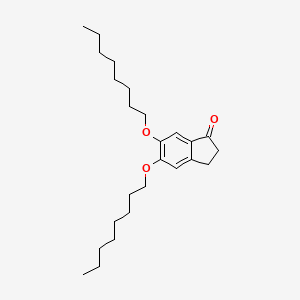
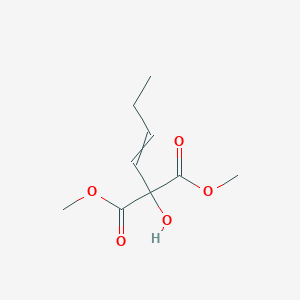
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
